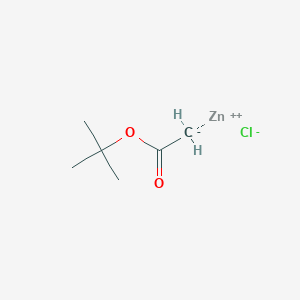

2-(tert-Butoxy)-2-oxoethylzinc chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-Butoxy)-2-oxoethylzinc chloride is a useful research compound. Its molecular formula is C6H11ClO2Zn and its molecular weight is 216.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

Carbon-Carbon Bond Formation

One of the primary applications of 2-(tert-Butoxy)-2-oxoethylzinc chloride is in the formation of carbon-carbon bonds through cross-coupling reactions. This compound acts as a nucleophile, reacting with electrophiles such as halides, aldehydes, and ketones under anhydrous conditions to produce new organic compounds. The versatility of this reagent enables chemists to construct complex molecular architectures that are essential in drug discovery and material science .

Reaction Mechanisms

The compound primarily undergoes substitution reactions due to the presence of a reactive zinc-carbon bond. It can facilitate various transformations, including:

- Alkylation : Reacting with alkyl halides to form secondary and tertiary alcohols.

- Aldol Reactions : Participating in aldol condensation reactions to yield β-hydroxy carbonyl compounds.

- Suzuki Coupling : Serving as a coupling partner in Suzuki reactions to form biaryl compounds .

Medicinal Chemistry

Synthesis of Pharmaceutical Intermediates

In medicinal chemistry, this compound is utilized for synthesizing pharmaceutical intermediates. Its ability to form stable carbon-carbon bonds is crucial for developing active pharmaceutical ingredients (APIs). For instance, it has been employed in the synthesis of compounds with potential anticancer properties by modifying existing drug scaffolds .

Case Studies

Recent studies have demonstrated its effectiveness in synthesizing derivatives that exhibit cytotoxic effects against various cancer cell lines. The compound's reactivity allows for the introduction of functional groups that enhance biological activity and selectivity towards specific targets .

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is used in the production of fine chemicals and specialty materials. Its efficiency in facilitating chemical transformations makes it a preferred choice for manufacturers seeking to optimize yield and purity while minimizing by-products. The compound's stability under controlled conditions allows for its use in continuous flow reactors, which are increasingly popular in modern chemical manufacturing .

Q & A

Q. Basic: What are the recommended synthetic routes for preparing 2-(tert-Butoxy)-2-oxoethylzinc chloride with high purity?

Methodological Answer:

The synthesis typically involves transmetallation or direct insertion of zinc into a pre-formed organohalide precursor. A common approach is reacting tert-butoxy-substituted α-bromoacetate derivatives with activated zinc (e.g., Rieke zinc) under anhydrous conditions. Key steps include:

- Precursor Preparation : Synthesize 2-(tert-butoxy)-2-oxoethyl bromide via esterification of bromoacetic acid with tert-butanol, followed by purification via column chromatography .

- Zinc Activation : Use freshly activated zinc (e.g., via HCl etching) to enhance reactivity .

- Reaction Conditions : Conduct the reaction in dry THF or ether under inert atmosphere (argon/nitrogen) at −10°C to 0°C to minimize side reactions .

Validation : Monitor reaction progress via 1H NMR for disappearance of the bromide precursor (~δ 3.8 ppm for CH2Br) .

Q. Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm the tert-butoxy group (δ 1.2 ppm for C(CH3)3) and the zinc-bound CH2 (δ 2.5–3.0 ppm, split due to coupling with 67Zn) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves the tetrahedral geometry around zinc and the coordination mode of the oxoethyl ligand. Use SHELX software for structure refinement .

- IR Spectroscopy : Validate the ester carbonyl (C=O stretch at ~1730 cm−1) and Zn–C bonds (450–500 cm−1) .

Q. Advanced: How does the tert-butoxy group influence the reactivity of this organozinc reagent in cross-coupling reactions?

Methodological Answer:

The tert-butoxy group acts as an electron-withdrawing substituent, stabilizing the zinc center and modulating its electrophilicity. This impacts:

- Transmetallation Efficiency : Enhanced stability reduces premature decomposition, favoring selective coupling with aryl halides in Negishi reactions .

- Steric Effects : The bulky tert-butoxy group limits access to the zinc center, favoring reactions with less hindered substrates (e.g., primary alkyl halides over tertiary) .

Experimental Validation : Compare reaction yields using analogues (e.g., methoxy vs. tert-butoxy) under identical conditions .

Q. Advanced: What are the optimal storage conditions to maintain the compound’s stability?

Methodological Answer:

- Temperature : Store at −20°C in flame-sealed ampules to prevent thermal degradation .

- Moisture Control : Use molecular sieves (3Å) in storage vials and handle in gloveboxes (<1 ppm O2/H2O) .

- Solvent Compatibility : Suspend in dry hexane or THF; avoid DMSO or DMF due to ligand displacement risks .

Q. Advanced: How to resolve contradictions in reported reaction yields for its use in C–C bond formation?

Methodological Answer:

Discrepancies often arise from:

- Zinc Activation Methods : Mechanochemical activation (ball-milling) vs. chemical activation (HCl etching) can yield different surface reactivities .

- Substrate Purity : Trace moisture in aryl halides (common in early studies) leads to hydrolysis. Validate substrate purity via Karl Fischer titration .

Troubleshooting Protocol : Replicate reactions using rigorously dried reagents and standardized zinc activation .

Q. Advanced: How to design kinetic studies to probe its reactivity in catalytic cycles?

Methodological Answer:

- Stopped-Flow NMR : Monitor transmetallation rates with palladium catalysts in real-time .

- Variable-Temperature Experiments : Measure activation parameters (ΔH‡, ΔS‡) via Eyring analysis using 13C NMR line-shape changes .

- Competition Experiments : Compare reaction rates with competing organozinc reagents (e.g., ethylzinc analogs) to quantify steric/electronic effects .

Q. Advanced: What precautions are necessary when handling its extreme air/moisture sensitivity?

Methodological Answer:

- Glovebox Protocols : Conduct all manipulations in inert atmospheres with O2/H2O levels <0.1 ppm .

- Quenching Procedures : Use degassed methanol/isopropanol mixtures to safely decompose residual reagent .

- Leak Testing : Validate Schlenk line integrity via mercury bubbler tests before use .

Q. Advanced: How does ligand exchange with other alkoxy groups affect its catalytic activity?

Methodological Answer:

- Comparative Studies : Synthesize analogs with methoxy, isopropoxy, or neopentoxy ligands and evaluate their performance in model reactions (e.g., Kumada coupling) .

- DFT Calculations : Use Gaussian or ORCA to model ligand dissociation energies and predict reactivity trends .

Q. Advanced: What computational methods are suitable for modeling its reaction pathways?

Methodological Answer:

- DFT/MD Simulations : Optimize geometries at the B3LYP/6-311+G(d,p) level and simulate solvation effects with SMD models .

- NBO Analysis : Quantify charge distribution at the zinc center to predict nucleophilic attack sites .

- Thermodynamic Data : Reference NIST WebBook for enthalpy/entropy values of intermediates .

Q. Advanced: How to troubleshoot low yields in large-scale syntheses?

Methodological Answer:

- Scale-Up Challenges : Aggregation of zinc particles reduces surface area. Use ultrasound-assisted synthesis to maintain dispersion .

- Byproduct Identification : Employ GC-MS or MALDI-TOF to detect zinc oxides or ester hydrolysis products .

- Catalyst Optimization : Introduce catalytic Cu(I) salts to accelerate transmetallation .

Properties

Molecular Formula |

C6H11ClO2Zn |

|---|---|

Molecular Weight |

216.0 g/mol |

IUPAC Name |

zinc;tert-butyl acetate;chloride |

InChI |

InChI=1S/C6H11O2.ClH.Zn/c1-5(7)8-6(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |

InChI Key |

MWRBWPQBGGARAY-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)OC(=O)[CH2-].[Cl-].[Zn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.